molecular formula C7H13NO2 B1458732 3-(Dimethylamino)cyclobutane-1-carboxylic acid CAS No. 1628252-12-9

3-(Dimethylamino)cyclobutane-1-carboxylic acid

Cat. No. B1458732
CAS RN: 1628252-12-9
M. Wt: 143.18 g/mol
InChI Key: GAVCMRHXYLTQJX-UHFFFAOYSA-N
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Description

“3-(Dimethylamino)cyclobutane-1-carboxylic acid” is a chemical compound with the CAS Number: 1628252-12-9 . It has a molecular weight of 143.19 . The IUPAC name for this compound is 3-(dimethylamino)cyclobutane-1-carboxylic acid .


Molecular Structure Analysis

The InChI code for “3-(Dimethylamino)cyclobutane-1-carboxylic acid” is 1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10) .


Physical And Chemical Properties Analysis

“3-(Dimethylamino)cyclobutane-1-carboxylic acid” is a solid at room temperature .

Scientific Research Applications

Pharmacology

In pharmacology, 3-(Dimethylamino)cyclobutane-1-carboxylic acid is explored for its potential as a building block in drug design and synthesis . Its unique structure could be utilized in the creation of novel compounds with therapeutic properties.

Biochemistry

Biochemists study this compound for its reactivity and interaction with biological molecules. It may serve as an analog or inhibitor in enzymatic reactions, helping to elucidate biochemical pathways or as a tool in the study of metabolic processes .

Materials Science

The applications in materials science include the development of new polymeric materials. The cyclobutane ring in 3-(Dimethylamino)cyclobutane-1-carboxylic acid can impart rigidity and stability to polymers, which is valuable in creating materials with specific mechanical properties .

Organic Synthesis

This compound is valuable in organic synthesis as a precursor or intermediate. Its incorporation into larger organic frameworks can lead to the synthesis of complex molecules with potential applications in various chemical industries .

Analytical Chemistry

In analytical chemistry, derivatives of 3-(Dimethylamino)cyclobutane-1-carboxylic acid could be used as standards or reagents in chromatography and spectroscopy for the quantification and identification of substances .

Environmental Science

Environmental scientists might investigate the breakdown products of 3-(Dimethylamino)cyclobutane-1-carboxylic acid to understand its environmental fate and impact. It could also be used in the study of environmental contaminants and their remediation .

Agriculture

In agriculture, research may focus on the use of 3-(Dimethylamino)cyclobutane-1-carboxylic acid as a precursor for agrochemicals. Its structural properties could lead to the development of new pesticides or plant growth regulators .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P305, P338, P351 .

properties

IUPAC Name

3-(dimethylamino)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-8(2)6-3-5(4-6)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVCMRHXYLTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Dimethylamino)cyclobutane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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